molecular formula C24H26ClN3O2S B2807912 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-chlorophenyl)acetamide CAS No. 878055-47-1

2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-chlorophenyl)acetamide

Cat. No. B2807912
M. Wt: 456
InChI Key: OUXLUHPIAKSITL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that indole derivatives have been prepared and reported as antiviral agents .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research into the synthesis of compounds structurally related to 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-chlorophenyl)acetamide has revealed their potential as antibacterial agents. Studies on various derivatives, such as 4-oxo-thiazolidines and 2-oxo-azetidines, have shown moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Quantitative Structure-Activity Relationship (QSAR) studies have further elucidated the positive contribution of substituents indicating increased hydrophobicity or steric bulk character enhancing antibacterial efficiency (Desai et al., 2008). Additionally, novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have been synthesized and characterized, showing promising antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents (Debnath & Ganguly, 2015).

Molecular Docking and Anti-inflammatory Activity

A synthesized indole acetamide derivative has been analyzed for its anti-inflammatory properties through in silico modeling, targeting cyclooxygenase COX-1 and 2 domains. This study provides insights into the compound's molecular interactions and potential as an anti-inflammatory drug. The compound's three-dimensional structure was determined using single crystal X-ray diffraction studies, and its geometry optimized using density functional theory calculations. Such research demonstrates the compound's stability and potential interactions within biological systems, offering a foundation for future anti-inflammatory drug development (Al-Ostoot et al., 2020).

Antimicrobial and Antioxidant Properties

Further investigations into benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties have shown potent antimicrobial activity against bacteria and fungi, alongside significant antioxidant activity. This highlights the multifaceted potential of such compounds in combating microbial infections and oxidative stress, paving the way for new therapeutic agents (Naraboli & Biradar, 2017).

Novel Derivatives and Antiplasmodial Properties

The exploration of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus has revealed their antibacterial potentials against several bacterial strains, indicating the scope of these compounds in developing new treatments for bacterial infections. Among the synthesized compounds, some have shown remarkable activity, particularly against Salmonella typhi and Escherichia coli, suggesting their usefulness in addressing drug-resistant bacterial infections (Iqbal et al., 2017).

properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O2S/c25-18-9-11-19(12-10-18)26-23(29)17-31-22-15-28(21-8-4-3-7-20(21)22)16-24(30)27-13-5-1-2-6-14-27/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXLUHPIAKSITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide

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